molecular formula C12H22Cl2N4O B1460079 2-(Dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol dihydrochloride CAS No. 2109294-73-5

2-(Dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol dihydrochloride

Cat. No. B1460079
CAS RN: 2109294-73-5
M. Wt: 309.23 g/mol
InChI Key: BSRXXSQVWIFFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol dihydrochloride (2D6PMDP) is an organic compound consisting of a pyrimidine ring with two dimethylamino substituents and a piperidin-4-ylmethyl substituent. It is a white crystalline solid that is soluble in water, ethanol, and methanol. 2D6PMDP has been used in a variety of scientific research applications, including drug development, biochemistry, and physiology.

Scientific Research Applications

Complex Formation with Metal Ions

This compound forms complexes with metal ions such as Cu(II), Cd(II), Mn(II), Co(II), and Hg(II). The infrared spectra of these complexes suggest that the pyrimidine bases bond to metal ions through the carbonyl group at C(4), indicating its utility in studying metal-organic interactions and potential applications in catalysis and environmental remediation Dixon & Wells, 1986.

Model Compounds for Biological Studies

It has been involved in the synthesis of self-complementary betainic guanine model compounds, essential for understanding RNA's biologically significant guanines. These model compounds, demonstrating homo-intermolecular dimer formation, are crucial for studies on nucleic acid structure and function SchmidtAndreas & KindermannMarkus Karl, 2001.

Antineoplastic Applications

In the field of oncology, derivatives of this compound, like flumatinib, are being studied for their antineoplastic properties, specifically as tyrosine kinase inhibitors for treating chronic myelogenous leukemia. These studies focus on understanding the metabolic pathways of such compounds in humans, which is crucial for developing effective cancer therapies Gong et al., 2010.

Synthesis of Antimicrobial Agents

The compound has been used as a precursor in synthesizing novel antimicrobial agents, demonstrating its versatility in drug development. This includes the creation of thiazolidinone derivatives with significant activity against bacteria and fungi, showcasing its potential in combating infectious diseases Patel et al., 2012.

Antihypertensive Activity

It has contributed to the synthesis of compounds with antihypertensive activity. These studies are vital for developing new therapeutic agents to manage hypertension, illustrating the compound's significance in cardiovascular drug research Evans et al., 1983.

properties

IUPAC Name

2-(dimethylamino)-4-(piperidin-4-ylmethyl)-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O.2ClH/c1-16(2)12-14-10(8-11(17)15-12)7-9-3-5-13-6-4-9;;/h8-9,13H,3-7H2,1-2H3,(H,14,15,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRXXSQVWIFFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=O)N1)CC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol dihydrochloride
Reactant of Route 2
2-(Dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol dihydrochloride
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2-(Dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol dihydrochloride
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2-(Dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol dihydrochloride
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2-(Dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol dihydrochloride
Reactant of Route 6
2-(Dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol dihydrochloride

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